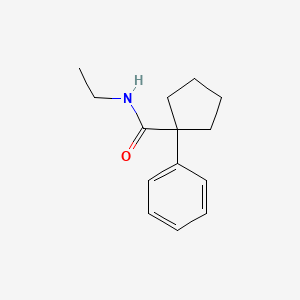
N-ethyl-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-phenylcyclopentanecarboxamide, also known as eticyclidine, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a psychoactive drug that has been used in scientific research to understand the mechanism of action of NMDA receptors.
Mecanismo De Acción
Eticyclidine binds to the PCP site of the NMDA receptor, which is a different site than the glutamate binding site. By binding to this site, N-ethyl-1-phenylcyclopentanecarboxamide blocks the ion channel of the NMDA receptor, preventing the influx of calcium ions into the postsynaptic neuron. This blockade of the NMDA receptor results in a decrease in excitatory neurotransmission, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
Eticyclidine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which can lead to increased locomotor activity and stereotypy. Eticyclidine has also been shown to increase glutamate release in the hippocampus, which can lead to impaired learning and memory processes. Additionally, N-ethyl-1-phenylcyclopentanecarboxamide has been shown to increase the release of acetylcholine in the hippocampus, which can lead to increased locomotor activity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Eticyclidine has several advantages and limitations for lab experiments. One advantage is that it is a non-competitive antagonist of the NMDA receptor, which means that it does not interfere with the binding of glutamate to the receptor. This allows researchers to study the specific effects of NMDA receptor blockade without interference from other neurotransmitters. However, one limitation is that N-ethyl-1-phenylcyclopentanecarboxamide has a short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of NMDA receptor blockade.
Direcciones Futuras
There are several future directions for the study of N-ethyl-1-phenylcyclopentanecarboxamide. One direction is to investigate the effects of NMDA receptor blockade in various pathological conditions, such as Alzheimer's disease and schizophrenia. Another direction is to study the long-term effects of NMDA receptor blockade on synaptic plasticity and learning and memory processes. Additionally, researchers could investigate the effects of N-ethyl-1-phenylcyclopentanecarboxamide on other neurotransmitter systems, such as the GABAergic and serotonergic systems, to gain a better understanding of its overall effects on the brain.
Conclusion:
Eticyclidine is a psychoactive drug that has been used in scientific research to understand the mechanism of action of NMDA receptors. It is a non-competitive antagonist of the NMDA receptor, which means that it blocks the ion channel of the receptor without interfering with the binding of glutamate. Eticyclidine has various biochemical and physiological effects, including increased dopamine release in the prefrontal cortex and increased glutamate release in the hippocampus. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of N-ethyl-1-phenylcyclopentanecarboxamide involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by the reaction of the resulting product with ethylamine. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Eticyclidine has been used in scientific research to understand the mechanism of action of NMDA receptors. NMDA receptors are glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. Eticyclidine is a non-competitive antagonist of NMDA receptors, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the NMDA receptor, N-ethyl-1-phenylcyclopentanecarboxamide can help researchers understand the role of this receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-ethyl-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-15-13(16)14(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSMLJMYMNZUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-phenylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

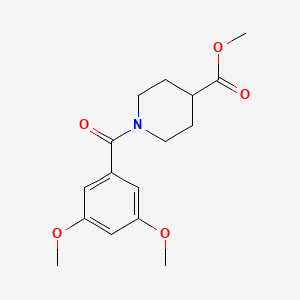
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)

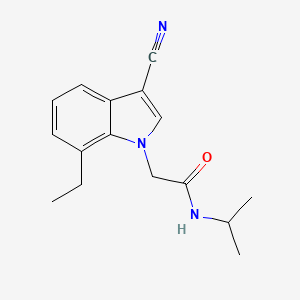
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)

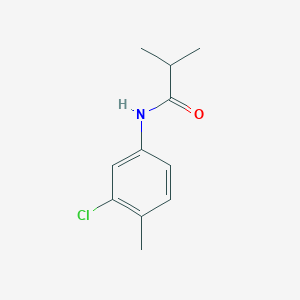
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
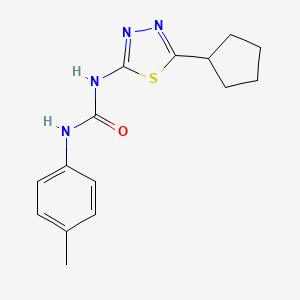
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)